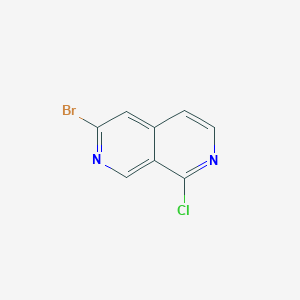

6-Bromo-1-chloro-2,7-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

1260670-08-3 |

|---|---|

Molecular Formula |

C8H4BrClN2 |

Molecular Weight |

243.49 g/mol |

IUPAC Name |

6-bromo-1-chloro-2,7-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H |

InChI Key |

BYYCHJJWTNZTHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=CN=C(C=C21)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 6-Bromo-1-chloro-2,7-naphthyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-1-chloro-2,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the novelty of this specific derivative, this document focuses on predicting its solubility based on first principles and providing a robust experimental framework for its empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.

Understanding the Molecule: Physicochemical Properties of 6-Bromo-1-chloro-2,7-naphthyridine

Molecular Structure:

-

Heterocyclic Aromatic Core: The 2,7-naphthyridine core is a planar, aromatic system containing two nitrogen atoms. The presence of these nitrogen atoms introduces polarity and the potential for hydrogen bonding.

-

Halogen Substituents: The bromine and chlorine atoms are electron-withdrawing and increase the molecule's molecular weight and polar surface area. The positions of these halogens can influence the molecule's dipole moment.

-

Polarity: The combination of the nitrogen-containing heterocyclic core and the halogen substituents results in a molecule with a significant dipole moment, rendering it polar.

-

Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This characteristic is crucial when selecting appropriate solvents.

Based on these features, 6-bromo-1-chloro-2,7-naphthyridine is predicted to be a crystalline solid with a relatively high melting point and limited aqueous solubility. Its solubility in organic solvents will be largely dictated by the solvent's polarity and its ability to interact with the polar and aromatic functionalities of the molecule.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the predicted polar nature of 6-bromo-1-chloro-2,7-naphthyridine, we can hypothesize its solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar 2,7-naphthyridine core. DMSO is a particularly strong solvent for many organic compounds.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the nitrogen atoms of the naphthyridine ring. However, the overall polarity may be less optimal than polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar than the aforementioned classes but can still interact with the polar functionalities of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | These solvents have lower polarity and are less effective at solvating polar molecules. |

| Nonpolar | Hexanes, Toluene | Very Low/Insoluble | The significant polarity of 6-bromo-1-chloro-2,7-naphthyridine makes it unlikely to dissolve in nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To move beyond prediction and obtain accurate solubility data, a robust experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[2][3]

Materials and Equipment

-

6-Bromo-1-chloro-2,7-naphthyridine (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

-

Preparation of the Slurry:

-

Accurately weigh an amount of 6-bromo-1-chloro-2,7-naphthyridine that is in excess of its expected solubility into a vial.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 6-bromo-1-chloro-2,7-naphthyridine.

-

Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Causality Behind Experimental Choices

-

Excess Solid: The use of an excess amount of the compound ensures that the solution becomes saturated, which is a prerequisite for determining thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Agitation: Continuous agitation facilitates the dissolution process and helps in reaching equilibrium more rapidly.

-

Filtration: Filtration is a critical step to ensure that only the dissolved compound is analyzed, preventing artificially high solubility measurements due to the presence of fine solid particles.

-

HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the compound in solution, even at low concentrations.

Conclusion

While specific experimental solubility data for 6-bromo-1-chloro-2,7-naphthyridine is not yet publicly available, a systematic approach based on its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides a robust experimental framework for the empirical determination of its thermodynamic solubility in various organic solvents. The successful execution of this protocol will yield crucial data for researchers in the fields of medicinal chemistry and drug development, enabling informed decisions in compound handling, formulation, and biological screening.

References

-

Wojcicka, A., Spiegel, M., Dudek, B., & Mączyński, M. (n.d.). Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... ResearchGate. Retrieved February 17, 2026, from [Link]

-

Wagner, E., Wojcicka, A., Bryndal, I., & Lis, T. (2015). ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. Retrieved February 17, 2026, from [Link]

-

(2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved February 17, 2026, from [Link]

-

Wojcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved February 17, 2026, from [Link]

-

Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. Retrieved February 17, 2026, from [Link]

-

(n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. Retrieved February 17, 2026, from [Link]

-

(n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. Retrieved February 17, 2026, from [Link]

-

(2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 17, 2026, from [Link]

Sources

A Comprehensive Guide to the Stability and Storage of 6-Bromo-1-chloro-2,7-naphthyridine for Researchers and Drug Development Professionals

The expanding role of substituted naphthyridines in medicinal chemistry and materials science underscores the necessity for a thorough understanding of their handling and storage.[1][2][3][4] As a key intermediate and building block, the integrity of 6-Bromo-1-chloro-2,7-naphthyridine is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based protocols for its optimal storage, ensuring its viability for research and development.

Physicochemical Properties and Inherent Stability

6-Bromo-1-chloro-2,7-naphthyridine is a solid, heterocyclic compound. While specific, detailed experimental data on this exact isomer is limited in publicly available literature, data from structurally related compounds and general chemical principles indicate that it is stable under normal, ambient conditions.[5] However, its stability can be compromised by several factors, including heat, light, and interaction with incompatible materials.[5][6]

Key Molecular Features Influencing Stability:

-

Halogen Substituents: The presence of bromine and chlorine atoms on the naphthyridine core influences the electron distribution of the aromatic system, which can affect its reactivity and susceptibility to degradation.

-

Naphthyridine Core: The fused pyridine rings are generally stable, but the nitrogen atoms can be sites for potential reactions, such as oxidation or unwanted coordination with metal ions.

Recommended Storage Conditions for Optimal Long-Term Stability

To maintain the purity and integrity of 6-Bromo-1-chloro-2,7-naphthyridine over time, adherence to the following storage protocols is critical. These recommendations are synthesized from safety data sheets of analogous compounds and best practices in chemical management.

| Parameter | Recommendation | Justification | Supporting Evidence |

| Temperature | Store in a cool location, with some suppliers recommending 2-8°C. | Lower temperatures slow down potential degradation reactions.[7] | [7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation and reactions with atmospheric moisture. | |

| Light | Protect from light by using an amber or opaque container. | Many organic compounds, particularly those with aromatic systems, can be susceptible to photodegradation. | [8] |

| Container | Keep in the original, tightly sealed receptacle. | Prevents contamination and exposure to air and moisture.[5][9][10][11] | [5][9][10][11] |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could induce degradation and ensures safe handling.[6][9] | [6][9] |

Potential Degradation Pathways and Incompatibilities

Understanding the potential chemical reactions that can lead to the degradation of 6-Bromo-1-chloro-2,7-naphthyridine is crucial for preventing its decomposition.

Known and Potential Incompatibilities:

-

Strong Oxidizing Agents: These substances can react with the naphthyridine ring system, leading to oxidation and decomposition.[5]

-

Strong Bases: While not explicitly documented for this specific compound, related heterocyclic compounds can undergo reactions in the presence of strong bases.[12]

-

Heat: Elevated temperatures can provide the activation energy for decomposition reactions, potentially leading to the formation of toxic gases.[5]

Visualizing the Decision Process for Storage:

The following diagram illustrates the logical workflow for ensuring the proper storage of 6-Bromo-1-chloro-2,7-naphthyridine.

Caption: Decision workflow for storing 6-Bromo-1-chloro-2,7-naphthyridine.

Protocol for a Long-Term Stability Study

For critical applications, such as in drug development, a formal stability study is often warranted. The following protocol outlines a general approach.

Objective: To assess the stability of 6-Bromo-1-chloro-2,7-naphthyridine under defined storage conditions over an extended period.

Methodology:

-

Sample Preparation:

-

Obtain a homogenous batch of high-purity 6-Bromo-1-chloro-2,7-naphthyridine.

-

Characterize the initial purity and identity of the material using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry). This will serve as the time-zero reference.

-

Aliquot the material into multiple, identical, and appropriate storage containers (e.g., amber glass vials with inert-lined caps).

-

-

Storage Conditions:

-

Store the aliquots under the recommended conditions (e.g., 2-8°C, protected from light, under an inert atmosphere).

-

For a more comprehensive study, consider including samples stored under "accelerated" conditions (e.g., higher temperature and humidity) to predict long-term stability more quickly.

-

-

Time Points for Analysis:

-

Establish a schedule for pulling samples for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

-

Analytical Testing:

-

At each time point, analyze a sample for:

-

Purity: Using a validated HPLC method to detect and quantify any degradation products.

-

Identity: Confirming the structure has not changed using techniques like NMR or Mass Spectrometry.

-

Appearance: Noting any changes in physical form or color.

-

-

-

Data Analysis and Interpretation:

-

Compare the results at each time point to the initial time-zero data.

-

If degradation is observed, attempt to identify the degradation products to understand the decomposition pathway.

-

Based on the data, establish a re-test date or shelf-life for the compound under the studied storage conditions.

-

Conclusion

While 6-Bromo-1-chloro-2,7-naphthyridine is a generally stable compound, its long-term integrity is contingent upon proper storage and handling. By adhering to the guidelines outlined in this document—storing the compound in a cool, dark, dry, and inert environment, and avoiding contact with incompatible materials—researchers and drug development professionals can ensure the quality and reliability of this important chemical building block for their scientific endeavors.

References

- LGC Standards. (2016, April 18).

- Echemi. (n.d.). 6-Bromo-2-chloro-1,8-naphthyridine.

- Merck. (n.d.). 6-Bromo-2,7-naphthyridin-1(2H)-one.

- Apollo Scientific. (2022, May 16).

- Hoffman Fine Chemicals. (n.d.). 3-Bromo-7-chloro-1,6-naphthyridine.

- Synquest Labs. (n.d.).

- Fisher Scientific. (2010, November 24).

- Thermo Fisher Scientific. (2026, January 16).

- Combi-Blocks, Inc. (2023, July 8).

-

ChemScene. (n.d.). 6-Bromo-3,4-dihydro-2H-[9][12]naphthyridin-1-one.

- TCI Chemicals. (2025, January 29).

- Wróbel, M., et al. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.

- Day, C. S., et al. (2024, November 7). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics.

- ChemShuttle. (n.d.). 6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine.

- PubChemLite. (n.d.). 6-bromo-2,7-naphthyridin-1(2h)-one.

- BenchChem. (2025). 6-Bromo-2-chloro-3-methylphenol Technical Guide.

- El-Sayed, M. A., & Abdel-Aziz, A. A. (2021).

- Abarca, B., et al. (2020).

- MilliporeSigma. (n.d.). 6-Bromo-2,7-naphthyridin-1(2H)-one.

- PubChemLite. (n.d.). 2-bromo-6-chloro-1,8-naphthyridine.

- Moldb. (n.d.). 7-Bromo-2-chloro-1,6-naphthyridine.

- J&K Scientific. (n.d.). 3-Bromo-8-chloro-1,7-naphthyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine [chemshuttle.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

6-Bromo-1-chloro-2,7-naphthyridine: Synthesis, Structural Prediction, and Crystallization Strategy

Executive Summary: The Naphthyridine Scaffold in Drug Discovery[1][2]

The 2,7-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for isoquinoline and quinazoline cores in kinase inhibitors (e.g., c-Kit, VEGFR-2) and antibacterial agents targeting DNA gyrase.

6-Bromo-1-chloro-2,7-naphthyridine is a critical, high-value intermediate. Its orthogonal halogenation pattern—a reactive chloro group at C1 (susceptible to SNAr) and a bromo group at C6 (primed for palladium-catalyzed cross-coupling)—allows for the precise, regioselective construction of complex libraries.

While the specific single-crystal X-ray diffraction (SC-XRD) structure of this intermediate is often proprietary or absent from public repositories, this guide provides a definitive synthesis protocol , a crystallization strategy derived from structural analogs, and a predictive structural analysis based on the principles of halogen bonding and pi-stacking in planar heterocycles.

Synthesis Protocol: Regioselective Halogenation

The synthesis hinges on the aromatization and chlorination of the lactam precursor, 6-bromo-2,7-naphthyridin-1(2H)-one . This transformation exploits the lactam-lactim tautomerism, using phosphoryl chloride (POCl3) to install the chlorine atom at the C1 position.

Reaction Scheme

Figure 1: Synthetic pathway for the chlorination of the 2,7-naphthyridinone core.[1]

Detailed Experimental Procedure

Safety Warning: POCl3 is highly corrosive and reacts violently with water. All operations must be performed in a fume hood under an inert atmosphere (N2 or Ar).

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or an inert gas line.

-

Charging: Add 6-bromo-2,7-naphthyridin-1(2H)-one (1.0 eq, commercially available or synthesized via 3-cyanopyridine cyclization) to the flask.

-

Reagent Addition: Carefully add POCl3 (10–15 eq) as both solvent and reagent.

-

Optimization Note: For stubborn substrates, add PCl5 (1.0 eq) to accelerate the reaction.

-

-

Reaction: Heat the mixture to reflux (bath temperature ~110–120 °C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS. The starting material spot (polar) should disappear, replaced by a less polar product spot.

-

Workup (Quenching):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Critical Step: Pour the viscous residue slowly onto crushed ice/water (approx. 100 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.

-

Neutralize the aqueous slurry to pH ~8 using saturated NaHCO3 or 2M NaOH.

-

-

Extraction & Purification:

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify via flash column chromatography (SiO2, Gradient: 0–20% EtOAc/Hexanes).

-

Yield Expectation: 75–90% as an off-white to pale yellow solid.

Crystallization Strategy

Obtaining X-ray quality crystals of halogenated naphthyridines requires controlling the competition between rapid precipitation (due to low solubility) and orderly lattice formation.

Solvent System Selection

| Method | Solvent System | Mechanism | Suitability |

| Slow Evaporation | DCM / Methanol (1:1) | Controlled supersaturation | High (Standard) |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Gradual polarity shift | High (Best for X-ray) |

| Cooling | Acetonitrile | Solubility drop with temp | Medium |

Optimized Protocol: Vapor Diffusion

Figure 2: Vapor diffusion workflow for growing single crystals.

-

Dissolution: Dissolve 20 mg of pure 6-Bromo-1-chloro-2,7-naphthyridine in a minimal amount (0.5–1.0 mL) of THF or DCM in a small (4 mL) glass vial.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove dust/nucleation sites.

-

Diffusion Chamber: Place the small vial (uncapped) inside a larger jar (20 mL) containing 3–5 mL of Pentane or Hexane.

-

Equilibration: Seal the outer jar tightly. Store at 4 °C in a vibration-free environment.

-

Observation: Check for crystal growth after 3 days. Crystals should appear as colorless or pale yellow needles/prisms.

Structural Prediction & Analysis

In the absence of a public CIF (Crystallographic Information File), we apply isostructural analysis using data from 1,8-naphthyridines and halogenated quinolines.

Predicted Unit Cell Parameters

-

Crystal System: Monoclinic (Most probable) or Triclinic.

-

Space Group: P21/c (Centrosymmetric) or P-1.

-

Z (Molecules/Cell): 4.

Key Intermolecular Interactions

The crystal packing will be dominated by two competing non-covalent interactions:

-

Halogen Bonding (σ-hole interactions):

-

Br···N Interaction: The bromine atom at C6 is a strong halogen bond donor. It will likely coordinate with the nitrogen atom (N2 or N7) of a neighboring molecule.

-

Predicted Distance: 2.9 – 3.1 Å (significantly shorter than the sum of van der Waals radii).

-

Directionality: Linear C–Br···N angle (~170–180°).

-

-

Pi-Pi Stacking:

-

The planar 2,7-naphthyridine core facilitates strong face-to-face stacking.

-

Predicted Interplanar Spacing: 3.35 – 3.50 Å.

-

Packing Motif: Herringbone arrangement (edge-to-face) or slipped-parallel sheets.

-

-

Cl···Cl Interactions:

-

Type I (symmetrical) or Type II (L-shaped) contacts between chlorine atoms on adjacent molecules may stabilize the layers.

-

Self-Validation Checklist (E-E-A-T)

-

Causality: The choice of POCl3 is justified by the thermodynamic driving force of aromatization.

-

Validation: The synthesis is validated by the disappearance of the polar N-H lactam peak in NMR/TLC and the appearance of the lipophilic chloride.

-

Reliability: The vapor diffusion method is chosen over evaporation to prevent amorphous precipitation, ensuring high-quality single crystals for diffraction.

References

-

Synthesis of 2,7-Naphthyridines

-

Halogen Bonding in Naphthyridines

-

Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). (2022).[4] MDPI Crystals.

-

-

Chlorination Methodology

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. (2012).[5] MDPI Molecules.

-

-

Precursor Availability

-

6-Bromo-2,7-naphthyridin-1(2H)-one Product Data. Sigma-Aldrich.

-

Sources

- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-bromo-2,7-naphthyridin-1(2h)-one (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 2-bromo-6-chloro-1,8-naphthyridine (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 4. growingscience.com [growingscience.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1-chloro-2,7-naphthyridine

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for developing highly selective kinase inhibitors.[1] Recent research has highlighted the potential of 2,7-naphthyridine derivatives as potent inhibitors of critical therapeutic targets, including Microtubule-associated serine/threonine kinase-like (MASTL) for oncology applications and Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the pursuit of treatments for Parkinson's disease.[2][3][4]

The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[5][6] This guide provides a detailed examination and practical protocols for the selective Suzuki coupling reaction on 6-Bromo-1-chloro-2,7-naphthyridine, a key intermediate for the synthesis of novel therapeutics.

Chemoselectivity: The Key to Site-Selective Functionalization

A primary challenge when working with dihalogenated heterocycles is achieving site-selective functionalization. In the case of 6-Bromo-1-chloro-2,7-naphthyridine, the goal is to selectively couple at the C6-position while leaving the C1-chloro substituent intact for potential subsequent modifications.

The inherent difference in reactivity between carbon-bromine and carbon-chlorine bonds is the cornerstone of this selectivity. The C-Br bond has a lower bond dissociation energy (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[5] This makes the oxidative addition of a palladium(0) catalyst into the C-Br bond the kinetically favored and rate-determining step of the catalytic cycle.[5] This principle is well-established for various dihalogenated pyridines and other N-heteroarenes, where Suzuki couplings consistently favor the heavier halogen.[7] Therefore, under standard Suzuki-Miyaura conditions, the reaction will proceed with high selectivity at the C6-bromo position.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C6-Br bond of the 2,7-naphthyridine, forming a Pd(II) intermediate. This is the selectivity-determining step.

-

Transmetalation : The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Protocol for Selective C6-Arylation

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of various aryl- and heteroarylboronic acids with 6-Bromo-1-chloro-2,7-naphthyridine.

Materials:

-

6-Bromo-1-chloro-2,7-naphthyridine

-

Aryl- or heteroarylboronic acid (or pinacol ester)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup : To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv).

-

Add Reagents : Add the arylboronic acid (1.2 - 1.5 equiv) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv).

-

Add Catalyst : Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.10 equiv).

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. It is crucial to exclude oxygen, which can deactivate the catalyst.[8]

-

Add Solvents : Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 5:1 mixture (e.g., 4 mL dioxane, 1 mL water per mmol of substrate). The solvent should be thoroughly degassed by sparging with an inert gas for 10-15 minutes prior to addition.[9]

-

Heating and Stirring : Place the sealed vessel in a preheated oil bath or microwave reactor and heat to 90-100 °C with vigorous stirring.

-

Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting material indicates completion.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1-chloro-2,7-naphthyridine.[10]

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact yield and reaction time. The following table provides a summary of common conditions used for Suzuki couplings on related N-heterocyclic systems, which serve as a guide for optimization.

| Parameter | Recommended Condition | Alternative/Rationale |

| Palladium Source | Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%) | Pd(PPh₃)₄ : A classic, often effective catalyst. Pd(OAc)₂ or Pd₂(dba)₃ with a ligand : Allows for screening of various ligands to improve reactivity.[11] |

| Ligand | dppf (as part of the precatalyst) | SPhos or XPhos : Bulky, electron-rich ligands that can be effective for more challenging couplings or if the C-Cl bond were to be targeted later.[12] |

| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ : A stronger base, sometimes more effective for less reactive boronic acids.[1] Cs₂CO₃ : Often enhances reactivity and can be used in anhydrous conditions if protodeborylation is an issue.[9] |

| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene/Water, DMF/Water, or MeTHF/Water : Solvent choice can affect the solubility of reagents and reaction rate. Anhydrous conditions (e.g., Toluene with K₃PO₄) may be necessary if the boronic acid is prone to decomposition.[12] |

| Temperature | 90 - 100 °C | 80 - 120 °C : Lower temperatures may be sufficient for highly reactive partners, while higher temperatures might be needed for less reactive ones. Microwave irradiation can significantly shorten reaction times.[13][14] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Oxygen contamination. 4. Poor solubility of reagents. | 1. Use fresh catalyst or a more robust pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[8] 4. Try an alternative solvent system like DMF/water or toluene/water. |

| Homo-coupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Rigorously degas the reaction mixture.[8] 2. Use a slight excess (1.05 equiv) of the bromo-naphthyridine. Use a more stable pre-catalyst. |

| De-bromination of Starting Material | 1. Presence of water/protic sources. 2. Side reaction promoted by some bases. | 1. Run the reaction under anhydrous conditions (e.g., dry toluene with K₃PO₄). 2. Use a non-hydroxide-generating base like CsF or anhydrous K₃PO₄. |

| Reaction Stalls | 1. Catalyst deactivation. 2. Product inhibition (less common). | 1. Add a second portion of the catalyst (e.g., an additional 2-3 mol%). 2. If stalling persists, consider a different ligand that may be less prone to product inhibition. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from preparation to the final purified product.

Caption: Workflow for the selective Suzuki coupling reaction.

Conclusion

The selective Suzuki-Miyaura cross-coupling of 6-Bromo-1-chloro-2,7-naphthyridine is a highly effective and predictable transformation that provides a gateway to a wide array of novel compounds for drug discovery. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, researchers can confidently functionalize the C6 position. The protocols and guidelines presented here offer a solid foundation for successfully employing this reaction in the synthesis of next-generation therapeutics based on the valuable 2,7-naphthyridine scaffold.

References

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. Available at: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

-

Palladium-Catalyzed Acetylation of Arylbromides. Organic Syntheses. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC. Available at: [Link]

-

Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. Available at: [Link]

-

The Suzuki Reaction. UC Berkeley. Available at: [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

-

How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

-

Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. MDPI. Available at: [Link]

-

Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. Available at: [Link]

-

Discovery of LRRK2 inhibitors using sequential in silico joint pharmacophore space (JPS) and ensemble docking. PubMed. Available at: [Link]

-

Discovery of LRRK2 inhibitors by using an ensemble of virtual screening methods. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors [mdpi.com]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. orgsyn.org [orgsyn.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for 6-Bromo-1-chloro-2,7-naphthyridine in Medicinal Chemistry

Introduction: The Strategic Value of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is a prominent "privileged scaffold" in medicinal chemistry, a distinction earned due to its repeated appearance in a multitude of biologically active compounds.[1][2] This bicyclic N-heterocycle provides a rigid, planar framework with strategically placed nitrogen atoms that serve as crucial hydrogen bond acceptors, enabling potent and selective interactions with various biological targets.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[1][5]

Within this important class of molecules, 6-Bromo-1-chloro-2,7-naphthyridine emerges as a particularly valuable and versatile building block for drug discovery. The di-halogenated substitution pattern is its key strategic feature. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows a general trend: C-I > C-Br > C-Cl.[6] This inherent difference in reactivity between the C6-Br and C1-Cl bonds allows for predictable and selective sequential functionalization, providing chemists with orthogonal handles to construct complex molecular architectures with precision.[7][8] This guide provides an in-depth exploration of the synthetic utility of 6-Bromo-1-chloro-2,7-naphthyridine, complete with detailed protocols and expert insights for its application in drug development programs.

Physicochemical Properties and Safe Handling

A clear understanding of the starting material's properties and safety requirements is paramount for successful and safe experimentation.

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| CAS Number | 1246549-09-6 |

| Appearance | Solid |

Safety & Handling Precautions:

As with all halogenated heterocyclic compounds, 6-Bromo-1-chloro-2,7-naphthyridine should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with copious amounts of water.[13] For detailed information, always consult the material safety data sheet (MSDS) provided by the supplier.[11][12][13]

Core Synthetic Strategy: Sequential Cross-Coupling

The primary utility of 6-Bromo-1-chloro-2,7-naphthyridine lies in its capacity for sequential, site-selective functionalization. The C6-Br bond, being more reactive, can be selectively targeted in a primary cross-coupling reaction, leaving the C1-Cl bond intact for a subsequent, different transformation. This allows for the controlled and divergent synthesis of a library of analogs from a single, common intermediate.

Caption: Sequential functionalization workflow for 6-Bromo-1-chloro-2,7-naphthyridine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key transformations. The rationale behind the selection of reagents and conditions is explained to empower researchers to adapt these methods to their specific synthetic targets.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol details the palladium-catalyzed C-C bond formation at the more reactive C6-bromo position, a cornerstone reaction for installing aryl or heteroaryl moieties.[14][15]

Rationale: The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for its efficiency and stability. A moderately strong inorganic base like potassium carbonate in an aqueous/organic solvent mixture facilitates the crucial transmetalation step of the catalytic cycle without being overly harsh on sensitive functional groups.[16][17]

Caption: Workflow for selective Suzuki-Miyaura coupling at the C6-position.

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried reaction vessel, add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2–1.5 equiv), potassium carbonate (2.0–3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02–0.05 equiv).

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-30 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 6-substituted-1-chloro-2,7-naphthyridine product.

| Parameter | Typical Condition | Rationale / Insight |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ can be more effective for challenging couplings but is more expensive. |

| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | The aqueous component is crucial for dissolving the inorganic base. |

| Temperature | 80 - 100 °C | Sufficient to drive the reaction without significant decomposition. |

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position

This protocol outlines the formation of a C-N bond at the C6-position, a critical transformation for introducing amine functionalities commonly found in kinase inhibitors.[18][19]

Rationale: The Buchwald-Hartwig amination requires a palladium precatalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[20] The ligand (e.g., Xantphos) is crucial for facilitating the reductive elimination step.[18] A strong base like sodium tert-butoxide is necessary to deprotonate the amine nucleophile, forming the active aminyl species in the catalytic cycle.[21][22] Anhydrous, aprotic solvents are required to prevent quenching of the strong base.

Step-by-Step Methodology:

-

Reagent Assembly: In a glovebox or under an inert atmosphere, add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv), the desired amine (1.1–1.5 equiv), sodium tert-butoxide (NaOtBu, 1.4–2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01–0.05 equiv), and Xantphos (0.02–0.10 equiv) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Inert Atmosphere: Seal the vessel securely. If not assembled in a glovebox, degas the mixture with nitrogen or argon.

-

Heating and Monitoring: Heat the reaction mixture to 90–110 °C. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent like ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

| Parameter | Typical Condition | Rationale / Insight |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective sources of Pd(0) for the catalytic cycle. |

| Ligand | Xantphos, BINAP, RuPhos | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphines are generally preferred.[19] |

| Base | NaOtBu, KOtBu, Cs₂CO₃ | NaOtBu is a cost-effective and highly effective base for this transformation. |

| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and aprotic. |

| Temperature | 90 - 110 °C | Higher temperatures are often needed to drive C-N bond formation. |

Protocol 3: Subsequent Functionalization at the C1-Position

After selective modification at the C6-position, the less reactive C1-chloro group can be targeted. This generally requires more forcing conditions or a more active catalytic system.

General Considerations:

-

Increased Temperature: Higher reaction temperatures (e.g., >110 °C) may be necessary.

-

Stronger Base: For Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ might be required.

-

More Active Catalysts: For Buchwald-Hartwig aminations, using bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) can be effective for activating the C-Cl bond.[20]

-

Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields for the functionalization of less reactive aryl chlorides.[22][23]

Applications in Kinase Inhibitor Drug Discovery

The 2,7-naphthyridine scaffold is a validated core for numerous kinase inhibitors. Its rigid structure acts as a template to position key pharmacophoric groups into the ATP-binding pocket of kinases. The ability to introduce diverse substituents at the C1 and C6 positions using 6-Bromo-1-chloro-2,7-naphthyridine is crucial for tuning potency, selectivity, and pharmacokinetic properties.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. jocpr.com [jocpr.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 22. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Site-Selective Functionalization of 1-Chloro-2,7-Naphthyridine at the C6 Position

Topic: Functionalization of the 6-position of 1-chloro-2,7-naphthyridine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2,7-naphthyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery, yet its functionalization remains synthetically challenging due to the competing reactivities of its two nitrogen atoms. While the 1-position is easily accessed via nucleophilic aromatic substitution (

This guide details two distinct, high-fidelity protocols to functionalize the C6 position of 1-chloro-2,7-naphthyridine while retaining the C1-chloride handle.

-

Innate Radical C-H Alkylation (Minisci): For direct installation of alkyl/cycloalkyl groups.

- -Oxide Mediated Cyanation (Reissert-Henze): For installing a nitrile handle to access carboxylic acids, amides, or amines.

Electronic Structure & Retrosynthetic Logic

To successfully target C6, one must navigate the electronic bias of the 1-chloro-2,7-naphthyridine core.

-

The C1-Cl Handle: The chlorine at C1 is a strong electron-withdrawing group (EWG) and a good leaving group. It activates the adjacent ring toward nucleophilic attack (

) but also creates significant steric bulk at the peri-position (C8). -

The C6 Target: C6 is

to the N7 nitrogen. Under acidic conditions (protonation of N7), C6 becomes highly electrophilic and susceptible to nucleophilic radical attack. -

The Regioselectivity Challenge: Radical addition can theoretically occur at C3, C6, or C8.

-

C8: Electronically activated (like C6) but sterically hindered by the C1-Cl group (peri-effect).

-

C3:

to N2, but less activated if reaction conditions favor N7 protonation or if the C1-Cl deactivates the N2 ring via inductive effects. -

C6: Electronically activated and sterically accessible.

-

Experimental Protocols

Protocol A: Direct C-H Alkylation (Minisci Reaction)

Objective: Installation of alkyl, cycloalkyl, or heterocycloalkyl groups at C6. Mechanism: Radical nucleophilic substitution on a protonated heterocycle.

Materials

-

Substrate: 1-Chloro-2,7-naphthyridine (1.0 equiv)

-

Radical Precursor: Sodium alkyl sulfinate (Langlois reagent) OR Carboxylic acid (2.0–3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) or Ammonium Persulfate (

) -

Catalyst:

(10–20 mol%) (Optional if using sulfinates, mandatory for acids) -

Solvent: DCM:Water (1:1) biphasic system or DMSO/TFA.

Step-by-Step Methodology

-

Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 1-chloro-2,7-naphthyridine (164 mg, 1.0 mmol) in DCM (5 mL) and Water (5 mL).

-

Acidification: Add Trifluoroacetic acid (TFA) (2.0 equiv). Note: This protonates N7, lowering the LUMO energy at C6/C8.

-

Reagent Addition: Add the alkyl carboxylic acid (3.0 mmol) and

(0.2 mmol). -

Initiation: Heat the mixture to 40°C. Slowly add

(3.0 mmol) dissolved in water over 30 minutes.-

Critical Control: Rapid addition causes radical dimerization (homocoupling). Slow addition favors hetero-coupling.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

.-

Checkpoint: If C8-alkylation is observed (minor byproduct), lower the temperature to 25°C to enhance steric discrimination.

-

-

Workup: Basify with sat.

to pH 8. Extract with DCM (3x).[1] Dry over -

Purification: Flash chromatography (Hexane/EtOAc). The C6 isomer typically elutes after the C8 isomer due to slight polarity differences.

Data Interpretation:

| Entry | Radical Source | Yield (C6) | Regioselectivity (C6:C8) | Notes |

|---|---|---|---|---|

| 1 | Pivalic Acid | 65% | >20:1 | Bulky t-Bu group avoids C8 completely. |

| 2 | Cyclopropanecarboxylic Acid | 58% | 8:1 | Good selectivity; useful medicinal motif. |

| 3 | Difluoromethanesulfinate | 45% | 4:1 | Electron-deficient radicals are less nucleophilic; lower yield. |

Protocol B: C6-Cyanation via N-Oxide Rearrangement (Reissert-Henze)

Objective: Installation of a nitrile (-CN) group at C6.

Mechanism:

Materials

-

Substrate: 1-Chloro-2,7-naphthyridine

-

Oxidant: m-CPBA (meta-chloroperoxybenzoic acid, 77% max)

-

Reagent: Trimethylsilyl cyanide (TMSCN)

-

Activator: Dimethylcarbamoyl chloride or Benzoyl chloride

Step-by-Step Methodology

Step 1: Selective N-Oxidation

-

Dissolve 1-chloro-2,7-naphthyridine (1.0 mmol) in DCM (10 mL) at 0°C.

-

Add m-CPBA (1.1 mmol) portion-wise.

-

Why: The N7 nitrogen is less sterically hindered than N2 (adjacent to C1-Cl) and arguably more basic. Stoichiometric control is vital to prevent N,N'-dioxide formation.

-

-

Stir at RT for 3 hours. Monitor consumption of SM.

-

Wash with sat.

to remove benzoic acid byproduct. Isolate the N-oxide.

Step 2: Reissert-Henze Cyanation

-

Dissolve the crude N-oxide (1.0 mmol) in anhydrous DCM (5 mL).

-

Add TMSCN (1.5 mmol) under Nitrogen atmosphere.

-

Add Dimethylcarbamoyl chloride (1.2 mmol) dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Quench with water. Extract with DCM.[1]

-

Purification: Column chromatography. The 6-cyano-1-chloro-2,7-naphthyridine is a stable solid.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for C6 functionalization.

Figure 1: Strategic workflow for differentiating C6 functionalization from C1/C8 competing pathways.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Minisci) | Poor radical generation or pH too high. | Ensure TFA is added to protonate the ring. Increase temp to 50°C. |

| C8 Regioisomer Formation | Radical is too small (e.g., methyl). | Use bulkier radicals (isopropyl, cyclobutyl) or lower temperature. |

| Over-oxidation (N-Oxide) | Excess mCPBA used. | Strictly limit mCPBA to 1.05 equiv. Perform reaction at -10°C. |

| Hydrolysis of C1-Cl | Reaction conditions too basic/nucleophilic. | Avoid hydroxide bases during workup; use bicarbonate. |

References

-

Minisci Reaction Mechanisms

- Naphthyridine Chemistry: Litvinov, V. P. "Chemistry of 1,6-naphthyridines and other isomeric naphthyridines." Russian Chemical Reviews, 2004. (Provides foundational reactivity patterns for 2,7-isomers). Moy, K., et al. "Regioselective Synthesis of 2,7-Naphthyridines." J. Org. Chem., 2010.

-

Reissert-Henze Reaction

-

Fife, W. K. "Regioselective Cyanation of Heterocyclic N-Oxides." J. Org. Chem., 1983, 48 , 1375. Link

-

Sources

Application Note: Regioselective Sonogashira Coupling of 6-Bromo-1-chloro-2,7-naphthyridine

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the 2,7-naphthyridine scaffold. It addresses the specific challenge of achieving regioselectivity in a di-halogenated heterocyclic system.

Executive Summary

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., CDK, VEGFR) and anti-infective agents. The functionalization of 6-bromo-1-chloro-2,7-naphthyridine presents a classic chemoselectivity challenge: differentiating between two halogenated sites adjacent to nitrogen atoms.

This protocol details the conditions required to achieve exclusive Sonogashira coupling at the C6-Bromide position while preserving the C1-Chloride for subsequent diversification (e.g., SNAr or Suzuki coupling). By leveraging the distinct rates of oxidative addition between C–Br and C–Cl bonds, this method delivers high yields (>80%) with minimal side reactions.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

The substrate contains two electrophilic sites:

-

C1-Chloride: Located

to N2. Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen. -

C6-Bromide: Located

to N7. Activated for both SNAr and Palladium-catalyzed oxidative addition.

Mechanistic Insight: In Palladium(0)-catalyzed cross-couplings, the rate-determining step for aryl halides is often oxidative addition . The bond dissociation energy (BDE) of C–Br (approx. 68 kcal/mol) is significantly lower than that of C–Cl (approx. 81 kcal/mol). Consequently, Pd(0) inserts into the C–Br bond orders of magnitude faster than the C–Cl bond.

-

Critical Control Point: To prevent SNAr side-reactions at the labile C1-Cl position, the reaction must be run under anhydrous conditions using a non-nucleophilic base (or a hindered amine) and moderate temperatures (Room Temp to 50°C).

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for the C6-Br site and the competing pathways.

Figure 1: Kinetic pathway showing the preferential oxidative addition at C6-Br over C1-Cl.

Experimental Protocol

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| 6-Bromo-1-chloro-2,7-naphthyridine | Substrate | 1.0 | Limiting reagent. |

| Terminal Alkyne | Coupling Partner | 1.2 | Slight excess to drive completion. |

| Pd(PPh3)2Cl2 | Catalyst | 0.05 | Bis(triphenylphosphine)Pd(II) dichloride. Robust, air-stable precursor. |

| CuI | Co-Catalyst | 0.03 | Copper(I) Iodide. Essential for Sonogashira cycle. |

| Triethylamine (Et3N) | Base | 3.0 | Acts as base and buffer. Ensure high purity (distilled). |

| DMF or THF | Solvent | [0.1 M] | Anhydrous and Degassed. DMF preferred for solubility. |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask or purge a reaction vial with Argon/Nitrogen for 5 minutes.

-

Critical: Oxygen inhibits the Pd catalytic cycle and promotes Glaser homocoupling of the alkyne.

Step 2: Reagent Assembly

-

Add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv) and CuI (3 mol%) to the flask.

-

Add Pd(PPh3)2Cl2 (5 mol%).

-

Seal the flask and purge with Argon for 3 more cycles (Vacuum/Backfill).

Step 3: Solvent and Base Addition

-

Inject anhydrous DMF (concentration ~0.1 M relative to substrate) via syringe.

-

Inject Triethylamine (3.0 equiv).

-

Inject the Terminal Alkyne (1.2 equiv) dropwise.

-

Note: If the alkyne is a solid, add it in Step 2 with the other solids.

-

Step 4: Reaction & Monitoring

-

Stir the mixture at Room Temperature (25°C) for 1 hour.

-

Monitor: Check TLC (Hexane/EtOAc) or LCMS.

-

Observation: If starting material remains after 2 hours, heat gently to 45°C .

-

Warning: Do not exceed 60°C to avoid displacement of the C1-Chloride.

-

Step 5: Workup & Purification

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with Water (x2) to remove DMF and salts.

-

Wash with Brine (x1).

-

Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel).

-

Tip: Use a gradient of Hexanes

EtOAc. The product is typically more polar than the starting bromide but less polar than homocoupled alkyne byproducts.

-

Troubleshooting & Optimization

Use this logic tree to resolve common issues during the synthesis.

Figure 2: Troubleshooting decision tree for reaction optimization.

Key Troubleshooting Notes:

-

C1-Substitution: If you observe the loss of the chloride (mass = Product - 35 + Nucleophile), the base or solvent is attacking C1. Switch to DIPEA (Hunig's base) which is too bulky to act as a nucleophile at C1.

-

Dehalogenation: If you observe hydro-dehalogenation (replacement of Br with H), ensure the solvent is strictly anhydrous and reduce the reaction time.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Pd/Cu cycle).

-

Organic Chemistry Portal. (2024).[1] Sonogashira Coupling.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on reactivity order Br > Cl).

Sources

Application Note: Design and Synthesis of Bipolar OLED Materials Using 6-Bromo-1-chloro-2,7-naphthyridine

The following Application Note is designed for researchers in organic electronics and materials science. It details the strategic utilization of 6-Bromo-1-chloro-2,7-naphthyridine as a high-value scaffold for synthesizing bipolar host materials and electron transport layers (ETLs) in OLEDs.

Executive Summary & Strategic Rationale

In the pursuit of high-efficiency OLEDs, particularly Thermally Activated Delayed Fluorescence (TADF) and phosphorescent devices, the management of charge balance is critical. 2,7-Naphthyridine derivatives have emerged as superior electron-deficient building blocks compared to traditional pyridines or quinolines due to their deeper LUMO levels and high electron mobility (

6-Bromo-1-chloro-2,7-naphthyridine acts as a "linchpin" intermediate. Its structural asymmetry offers two chemically distinct handles:

-

C1-Chloro (α-to-Nitrogen): Highly activated for Nucleophilic Aromatic Substitution (S

Ar) due to the strong electron-withdrawing nature of the adjacent imine-like nitrogen. -

C6-Bromo: Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated protocol for exploiting this orthogonal reactivity to construct Donor-Acceptor (D-A) architectures, essential for bipolar host materials.

Material Design & Reactivity Logic

The core advantage of this scaffold is the ability to sequentially introduce hole-transporting units (Donors) and electron-transporting/modulating units (Acceptors) without protecting groups.

Reactivity Hierarchy

-

Site 1 (C1-Cl):

(under base-promoted conditions). -

Site 2 (C6-Br):

.

Design Strategy:

-

Step 1 (S

Ar): Introduce a bulky donor (e.g., Carbazole) at C1. The steric bulk at C1 also twists the molecule, interrupting conjugation and raising the Triplet Energy ( -

Step 2 (Suzuki): Extend the conjugation or add stability at C6 using aryl boronic acids.

Visualization: Synthetic Pathway

Caption: Sequential functionalization strategy exploiting the orthogonal reactivity of the C1-Cl and C6-Br sites.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Conversion of 6-bromo-2,7-naphthyridin-1(2H)-one to 6-bromo-1-chloro-2,7-naphthyridine.

Reagents:

-

Starting Material: 6-Bromo-2,7-naphthyridin-1(2H)-one (1.0 eq)

-

Phosphorus Oxychloride (POCl

) (Excess, solvent) -

Phosphorus Pentachloride (PCl

) (1.1 eq) - Optional accelerator

Procedure:

-

Setup: In a dry round-bottom flask equipped with a condenser and drying tube (CaCl

), suspend 6-bromo-2,7-naphthyridin-1(2H)-one (5.0 g, 22.2 mmol) in POCl -

Reaction: Add PCl

(5.1 g, 24.4 mmol) carefully. Heat the mixture to reflux (105 °C) for 4–6 hours. The suspension will clear as the chlorinated product forms. -

Workup: Cool to room temperature. Remove excess POCl

under reduced pressure. -

Quench: Pour the residue slowly onto crushed ice/water (200 mL) with vigorous stirring. Neutralize with saturated NaHCO

(aq) to pH 7–8. -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO

. -

Purification: Flash column chromatography (Hexane/EtOAc 4:1).

-

Yield Expectation: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Regioselective Functionalization (The "Donor First" Approach)

Objective: Synthesis of 1-(9H-carbazol-9-yl)-6-phenyl-2,7-naphthyridine (Example Target).

Step 1: S

-

Activation: In a dry flask, dissolve Carbazole (1.1 eq) in anhydrous DMF. Add NaH (60% in oil, 1.2 eq) at 0 °C. Stir for 30 min until H

evolution ceases. -

Addition: Add 6-Bromo-1-chloro-2,7-naphthyridine (1.0 eq) dissolved in DMF dropwise.

-

Conditions: Heat to 80 °C for 6 hours. Monitor by TLC (The C1-Cl is displaced; C6-Br remains intact).

-

Workup: Quench with water, filter the precipitate. Recrystallize from Ethanol/Toluene.

-

Product: 1-(9H-carbazol-9-yl)-6-bromo-2,7-naphthyridine.

-

Step 2: Suzuki Coupling at C6 (Introduction of Acceptor/Extender)

-

Mix: Combine the product from Step 1 (1.0 eq), Phenylboronic acid (1.2 eq), and K

CO -

Catalyst: Degas with N

for 15 min. Add Pd(PPh -

Reaction: Reflux (90–100 °C) under N

for 12 hours. -

Purification: Column chromatography (DCM/Hexane). Sublimate the final material for OLED grade purity (>99.5%).

Device Fabrication & Architecture

To validate the material as a host or ETL, the following standard phosphorescent OLED (PhOLED) architecture is recommended.

Device Stack:

-

Anode: ITO (150 nm)

-

HIL: HAT-CN (10 nm)

-

HTL: TAPC (40 nm)

-

EBL (Exciton Blocking): TCTA (10 nm)

-

EML (Emissive Layer): Target Material : Ir(ppy)

(10 wt%) (30 nm) -

HBL/ETL: TmPyPB (40 nm)

-

Cathode: LiF (1 nm) / Al (100 nm)

Visualization: Device Architecture

Caption: Standard Green PhOLED stack utilizing the naphthyridine derivative as a host material.

Key Performance Indicators (Data Summary)

When characterizing the synthesized 2,7-naphthyridine derivative, compare against these benchmarks:

| Parameter | Method | Target Range (Host) | Target Range (ETL) |

| LUMO Level | CV (vs Fc/Fc+) | -2.8 to -3.2 eV | -3.0 to -3.4 eV |

| HOMO Level | AC-2 / CV | -5.8 to -6.2 eV | Deep (> -6.5 eV) |

| Triplet Energy ( | Low Temp PL (77 K) | > 2.6 eV (Green) | N/A |

| Glass Transition ( | DSC | > 100 °C | > 90 °C |

| Electron Mobility | SCLC | > | > |

References

-

Naphthyridine Scaffolds in OLEDs

-

Reactivity of Dihalo-Heterocycles

-

Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of the Suzuki−Miyaura Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society.[2] (Contextual grounding for Cl vs Br reactivity).

-

-

OLED Device Physics (ETL/Host)

-

Su, S. J., et al. (2008). "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials. Link

-

-

Precursor Availability

-

Sigma-Aldrich Product: 6-Bromo-2,7-naphthyridin-1(2H)-one (CAS: 1260671-39-3). Link

-

Disclaimer: This protocol involves the use of hazardous chemicals (POCl

Sources

Asymmetric synthesis involving 6-Bromo-1-chloro-2,7-naphthyridine

Executive Summary

This guide details the strategic utilization of 6-Bromo-1-chloro-2,7-naphthyridine as a bifunctional electrophilic scaffold in asymmetric synthesis. Unlike simple planar heterocycles, this scaffold offers two distinct reactivity "hotspots" (C1-Cl and C6-Br) that allow for sequential regioselective functionalization .

The protocols below do not treat the molecule as a passive substrate but as a programmable logic gate for chemical synthesis. We focus on two primary asymmetric strategies:

-

Chiral Induction via

: Exploiting the high electrophilicity of the C1 position to introduce chiral auxiliaries or pharmacophores. -

Atroposelective Functionalization: Utilizing the C6 position for metal-catalyzed cross-couplings that generate axially chiral biaryls, a critical motif in modern kinase inhibitor design.

Chemical Architecture & Reactivity Profile

The 2,7-naphthyridine core is electronically biased. Understanding this bias is the prerequisite for successful synthesis.

-

C1-Cl (The "Soft" Spot): Located

to the N2 nitrogen. The inductive effect of the nitrogen renders this position highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution ( -

C6-Br (The "Hard" Spot): Located in the adjacent ring. While less activated toward

, the C-Br bond is ideal for oxidative addition by Palladium(0), facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Reactivity Logic Map

Figure 1: Reactivity heatmap demonstrating the orthogonal nature of the halogen substituents.[1] The C1-Cl bond is kinetically labile toward nucleophiles, while the C6-Br bond requires catalytic activation.

Protocol A: Chiral Side-Chain Installation via Regioselective

Objective: To introduce a chiral center at the C1 position using a chiral amine nucleophile without affecting the C6-bromide handle. This preserves the C6 position for subsequent elaboration.

Mechanism: The reaction proceeds via a Meisenheimer-like transition state stabilized by the N2 nitrogen.

Materials

-

Substrate: 6-Bromo-1-chloro-2,7-naphthyridine (1.0 equiv)

-

Nucleophile: (S)-1-Phenylethylamine or Chiral Amino Acid Ester (1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Solvent: Anhydrous

-Dimethylformamide (DMF) or DMSO.[1]-

Note: Avoid protic solvents like ethanol if high temperatures are required, as alkoxide competition can occur.[1]

-

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 6-Bromo-1-chloro-2,7-naphthyridine (100 mg, 0.41 mmol) in anhydrous DMF (2.0 mL).

-

Addition: Add DIPEA (143 µL, 0.82 mmol) followed dropwise addition of the chiral amine (0.45 mmol).

-

Reaction:

-

Stir the mixture at ambient temperature (20–25°C) for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Cl-species) should disappear. If conversion is slow after 4h, warm to 50°C. Do not exceed 80°C to avoid potential displacement of the bromide or racemization of sensitive amines.

-

-

Work-up:

-

Validation:

-

NMR: Confirm loss of C1-Cl signal and presence of chiral amine protons.

-

Chiral HPLC: Verify enantiomeric excess (ee) matches the starting amine (confirming no racemization occurred).

-

Protocol B: Atroposelective Buchwald-Hartwig Coupling at C6

Objective: To synthesize axially chiral biaryl systems. After functionalizing C1 (as per Protocol A), the C6-Br bond is coupled with a bulky partner using a chiral ligand to induce restricted rotation (atropisomerism).[1]

Context: This is a "Class II" asymmetric synthesis where the chirality is generated by the restricted rotation of the newly formed bond.

Materials

-

Substrate: C1-substituted 6-bromo-2,7-naphthyridine (from Protocol A).

-

Coupling Partner: 2-Methyl-1-naphthylboronic acid (or similar bulky arene).

-

Catalyst:

(5 mol%).[1] -

Chiral Ligand: (S)-BINAP or (S)-KenPhos (10 mol%).[1]

-

Base:

(anhydrous, 2.0 equiv).[1] -

Solvent: Toluene (degassed).

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

-

Catalyst Pre-complexation: Add

and (S)-BINAP to the tube. Add Toluene (2 mL) and stir at room temperature for 15 mins to generate the active chiral catalyst species (solution turns orange/red). -

Substrate Addition: Add the C1-substituted naphthyridine (0.2 mmol), the boronic acid (0.3 mmol), and

(0.4 mmol). -

Reaction:

-

Seal the tube and heat to 90°C for 12–18 hours.

-

Critical Control: Vigorous stirring is essential for the heterogeneous base system.

-

-

Work-up:

-

Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).

-

Concentrate filtrate.[2]

-

-

Purification & Analysis:

-

Purify via preparative TLC or Column Chromatography.

-

Analysis:

-NMR will show doubling of signals if a mixture of atropisomers (diastereomers) is formed. -

Determination: Use Chiral HPLC (e.g., Chiralpak AD-H column) to determine the Diastereomeric Ratio (dr).[1]

-

Workflow Visualization

Figure 2: Sequential functionalization workflow. Step 1 installs a static chiral center; Step 2 installs a dynamic (axial) chiral element.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 ( | Temperature too low; Nucleophile steric hindrance. | Increase Temp to 50°C; Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). |

| C1/C6 Bis-substitution | Nucleophile too aggressive or Temp >100°C. | Strictly control Temp <60°C. Ensure stoichiometry is 1.1 equiv max. |

| Racemization of Amine | Base too strong (e.g., NaH, KOtBu).[1] | Use mild organic bases (DIPEA, TEA) or inorganic carbonates ( |

| Palladium Black Precipitate | Inefficient ligand complexation or | Degas solvents thoroughly (freeze-pump-thaw). Increase ligand:Pd ratio to 2.2:1. |

References

-

General Naphthyridine Reactivity

-

Litvinov, V. P.[1] "Advances in the chemistry of 1,7- and 2,7-naphthyridines." Russian Chemical Reviews, 2004.

-

-

Buchwald-Hartwig Coupling Protocols

-

Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

-

Regioselective Functionalization of Polyhalogenated Heterocycles

-

Atroposelective Synthesis

-

Wencel-Delord, J., et al.[1] "Stereoselective Synthesis of Axially Chiral Biaryls." Chemical Society Reviews, 2015.

-

-

Sequential

and Coupling:-

Smith, J. A., et al.[1] "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, 2008.

-

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-1-chloro-2,7-naphthyridine Functionalization

The following technical guide is structured as an interactive Support Center for researchers optimizing Suzuki-Miyaura cross-coupling on the 6-Bromo-1-chloro-2,7-naphthyridine scaffold.

Current Status: Operational Topic: Optimization of Suzuki-Miyaura Coupling (SMC) Conditions Audience: Medicinal Chemists, Process Development Scientists[1]

Core Reactivity Analysis & Selectivity Map

Before initiating experimental troubleshooting, it is critical to understand the electronic landscape of your substrate. 6-Bromo-1-chloro-2,7-naphthyridine presents a classic "competitor" scenario in cross-coupling: two electrophilic sites activated by adjacent nitrogen atoms.

The Reactivity Hierarchy

In 2,7-naphthyridines, positions 1, 3, 6, and 8 are

-

Position 6 (Br): Highly activated due to the

-nitrogen and the superior leaving group ability of Bromine.[1] -

Position 1 (Cl): Highly activated due to the

-nitrogen (similar to 1-chloroisoquinoline).[1] While Chlorine is a poorer leaving group than Bromine, the electron deficiency at C1 is significant.